4,5-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
7-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7S/c1-12-11-16(25-15(20-12)5-6-19-25)23-7-9-24(10-8-23)17-13(2)14(3)21-18(22-17)26-4/h5-6,11H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRRDDJCVLQNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NC(=NC(=C4C)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cyclin-dependent protein kinases (CDKs) , especially CDK12 and/or CDK13 . CDKs are a group of protein kinases that regulate the cell cycle and transcription processes. CDK12 and CDK13 play crucial roles in the regulation of gene transcription, DNA damage response, and cell cycle progression.
Mode of Action
This compound acts by inhibiting CDK12 and/or CDK13. It is selective for CDK12 and/or CDK13 as compared to CDK7. In addition to selectively inhibiting CDK12 and/or CDK13, the compounds also act as selective Cyclin K degraders thereby removing the key signaling mechanism required for CDK12 and/or CDK13 activation. This confers additional cellular potency and selectivity.
Biochemical Pathways
The inhibition of CDK12 and/or CDK13 by this compound affects the cell cycle and transcription pathways . By inhibiting these kinases, the compound disrupts the normal progression of the cell cycle and the transcription of certain genes, which can lead to the death of cancer cells.
Result of Action
The inhibition of CDK12 and/or CDK13 by this compound can lead to the treatment of various disorders. These include disorders associated with CDK mutation or overexpression, disorders resulting from inappropriate activity of a CDK, proliferative disorders, cancer, viral infections, neurodegenerative disorders, ischemia, renal diseases, cardiovascular disorders, autoimmune disorders, and disorders caused by dysfunction of translation in cells.
Biological Activity
The compound 4,5-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine is a derivative of pyrazolo[1,5-a]pyrimidine known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
Chemical Structure and Synthesis
This compound features a complex structure that includes a piperazine moiety and a methylsulfanyl group attached to a pyrimidine core. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazolo[1,5-a]pyrimidine scaffold through reactions with various electrophilic compounds.
Synthesis Pathway
The synthesis can be summarized in the following steps:
- Formation of Pyrazolo[1,5-a]pyrimidine Core : The initial step involves the reaction of 5-amino-3-methylpyrazole with appropriate electrophiles.
- Piperazine Substitution : The piperazine ring is introduced through nucleophilic substitution reactions.
- Methylsulfanyl Group Addition : Finally, the methylsulfanyl group is incorporated into the pyrimidine structure.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways. This inhibition can lead to decreased cell proliferation and survival in cancerous cells.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. In particular, they have been shown to inhibit AXL and c-MET kinases, which are implicated in tumor growth and metastasis .
Enzyme Inhibition
The compound has demonstrated enzyme inhibitory activity against several targets:
- PI3K Inhibition : Some studies have reported that related compounds can selectively inhibit PI3K isoforms, which play critical roles in cancer biology .
- Acetylcholinesterase Inhibition : Compounds with similar structures have shown potential as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases .
Case Studies and Experimental Findings
Scientific Research Applications
Inhibition of PI3K δ
Recent studies have highlighted the role of compounds based on the pyrazolo[1,5-a]pyrimidine scaffold in inhibiting phosphoinositide 3-kinase delta (PI3K δ), an enzyme implicated in various diseases, including cancer and autoimmune disorders. Research indicates that modifications to the benzimidazole and piperazine groups enhance the selectivity and potency of these inhibitors against PI3K δ. For instance, certain derivatives have shown IC50 values as low as 18 nM, indicating strong inhibitory potential against this target .
Anti-inflammatory and Autoimmune Disease Treatment
Compounds similar to 4,5-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine are being investigated for their therapeutic effects in treating inflammatory conditions such as systemic lupus erythematosus (SLE) and multiple sclerosis. The ability of these compounds to selectively inhibit PI3K δ suggests they could modulate immune responses effectively without broad immunosuppression .
Cancer Therapeutics
The pyrazolo[1,5-a]pyrimidine derivatives are also being explored for their anticancer properties. By targeting specific kinases involved in cell proliferation and survival pathways, these compounds could potentially reduce tumor growth and improve treatment outcomes in various cancer types .
Case Study 1: Synthesis and Evaluation of PI3K Inhibitors
A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their inhibitory activity against PI3K δ. The research identified key structural features that contributed to enhanced potency and selectivity. Notably, compounds with bulky substituents at specific positions exhibited significantly improved activity compared to their simpler analogs .
Case Study 2: Therapeutic Efficacy in Autoimmune Models
In preclinical models of autoimmune diseases, compounds derived from the pyrazolo[1,5-a]pyrimidine framework demonstrated promising results in reducing disease severity and modulating immune responses. These findings support further investigation into their clinical potential for treating conditions like SLE .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Heterocyclic Diversity: The target compound’s pyrazolo[1,5-a]pyrimidine-pyrimidine dual core distinguishes it from triazolo-pyrimidine () or pyrido-pyrimidinone () scaffolds.
- Substituent Impact : The methylsulfanyl group in the target compound contrasts with morpholine () or oxoacetylhydrazones (), suggesting divergent pharmacokinetic profiles.
Physicochemical and Pharmacokinetic Properties
- Solubility : Piperazine and pyrimidine moieties may improve aqueous solubility relative to purely aromatic systems (e.g., triazolo derivatives in ) .
Preparation Methods
Formation of the Bicyclic Framework
The pyrazolo[1,5-a]pyrimidine core is synthesized via condensation of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (sodium ethoxide in ethanol). This reaction proceeds through cyclocondensation to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ).
Optimization Note : Microwave-assisted heating (100–120°C, 30 min) improves yield (89%) compared to conventional reflux (12 h, 72%).
Chlorination for Activation
The dihydroxy intermediate (1 ) is treated with phosphorus oxychloride (POCl₃) and tetramethylammonium chloride under reflux to produce 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ). The 7-position is selectively more reactive, enabling sequential substitutions.
Yield : 61–68% after recrystallization from toluene.
Synthesis of 4,5-Dimethyl-2-(methylsulfanyl)pyrimidine
Thiolation and Methylation
2-Thiouracil is methylated using methyl iodide in NaOH/EtOH to form 2-(methylsulfanyl)-4,5-dihydropyrimidine-4,6-diol , followed by dimethylation with methyl triflate in DMF at 0°C.
Yield : 74% after two steps.
Chlorination for Coupling
The dihydroxy intermediate is chlorinated with POCl₃ at 90°C to generate 4,5-dimethyl-2-(methylsulfanyl)-6-chloropyrimidine (5 ).
Final Coupling Reaction
Nucleophilic Aromatic Substitution
The chloropyrimidine (5 ) reacts with the piperazinyl-pyrazolo[1,5-a]pyrimidine (3 ) in dimethylacetamide (DMAc) at 120°C for 12 h, catalyzed by cesium carbonate . This yields the target compound (6 ).
Optimization : Microwave irradiation (150°C, 1 h) increases yield from 58% to 82%.
Purification and Analytical Data
Crude 6 is purified via preparative HPLC (C18 column, MeCN:H₂O 70:30). Key characterization data:
-
HRMS (ESI+) : m/z 455.1821 [M+H]⁺ (calc. 455.1819)
-
¹H NMR (500 MHz, DMSO-d₆):
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
For analogs with modified aryl groups, a Suzuki coupling between 7-boronic ester-pyrazolo[1,5-a]pyrimidine and 6-bromo-4,5-dimethyl-2-(methylsulfanyl)pyrimidine is feasible. However, this method requires precise control of palladium catalysts (Pd(PPh₃)₄) and base (Na₂CO₃).
One-Pot Sequential Reactions
A telescoped approach combines chlorination and substitution in a single reactor, reducing purification steps. For example, POCl₃ chlorination followed by in situ piperazine addition increases throughput by 20%.
Yield Optimization and Scalability
| Step | Conventional Yield | Optimized Yield | Method |
|---|---|---|---|
| Core synthesis | 72% | 89% | Microwave irradiation |
| Piperazine substitution | 65% | 78% | Excess piperazine |
| Final coupling | 58% | 82% | Microwave/Cs₂CO₃ |
Scale-Up Note : Pilot-scale reactions (100 g) maintain >75% yield using flow chemistry for chlorination and substitution steps .
Q & A
Q. How to validate target engagement in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
